5-FURAN-2-YL-1H-INDAZOLE

Kinase Inhibition Medicinal Chemistry SAR

Selecting 5-FURAN-2-YL-1H-INDAZOLE over generic indazole intermediates directly impacts lead optimization success. SAR studies confirm the 5-furan-2-yl substitution delivers unique H-bonding and conformational preferences absent in phenyl or thiophene analogs—regioisomers display 35–50 nM GSK-3α IC50 shifts. This scaffold is the validated starting point for HIF-1 inhibitor libraries where furan pharmacophore positioning is critical for target engagement. The unsubstituted 1H-indazole core is essentially inactive; halogenated precursors lack intrinsic activity. Begin synthesis with the differentiated 5-furan-2-yl architecture that published kinase-selectivity data supports.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 885272-43-5
Cat. No. B1441497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-FURAN-2-YL-1H-INDAZOLE
CAS885272-43-5
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C11H8N2O/c1-2-11(14-5-1)8-3-4-10-9(6-8)7-12-13-10/h1-7H,(H,12,13)
InChIKeyLAMFLSORFDHFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-FURAN-2-YL-1H-INDAZOLE (CAS 885272-43-5): A Heterocyclic Indazole-Furan Hybrid Scaffold for Kinase-Focused Medicinal Chemistry


5-FURAN-2-YL-1H-INDAZOLE (CAS 885272-43-5) is a heterocyclic compound featuring an indazole core substituted with a furan-2-yl group at the 5-position [1]. This structural motif places it within the broader class of 5-substituted indazoles, which are widely recognized for their kinase inhibitory properties [2]. The presence of the furan moiety introduces distinct electronic and steric features that differentiate it from simple aryl- or alkyl-substituted indazoles, making it a valuable intermediate in the synthesis of targeted kinase inhibitors and other bioactive molecules .

Why Generic Indazole Scaffolds Cannot Substitute for 5-FURAN-2-YL-1H-INDAZOLE in Targeted Kinase Inhibitor Development


Indazole-based kinase inhibitors exhibit high sensitivity to substitution patterns. The specific 5-furan-2-yl substitution in 5-FURAN-2-YL-1H-INDAZOLE imparts unique hydrogen-bonding capabilities and conformational preferences that simple phenyl or thiophene analogs lack [1]. Regioisomers (e.g., 6-furan-2-yl) display significantly different kinase selectivity profiles, as evidenced by GSK-3α IC50 values varying from 35 nM to 50 nM depending on furan position [2]. Furthermore, the unsubstituted 1H-indazole core is essentially inactive against many kinases, while halogenated precursors (e.g., 5-bromo) serve only as synthetic intermediates with poor intrinsic activity [3]. These structural nuances dictate that generic substitution is not viable for maintaining desired pharmacological activity.

Quantitative Differentiation Guide: 5-FURAN-2-YL-1H-INDAZOLE vs. Structural Analogs in Kinase Inhibition and Synthetic Utility


Enhanced Kinase Inhibition Potency of 5-Furan-2-yl Substitution Over 5-Bromo Precursor

5-FURAN-2-YL-1H-INDAZOLE is a critical intermediate for synthesizing potent kinase inhibitors. While direct IC50 data for the parent compound is limited in public literature, its utility is demonstrated through downstream analogs. The 5-bromo precursor (5-bromo-1H-indazole) exhibits weak inhibitory activity against Casein Kinase II alpha (IC50 = 410,000 nM) [1]. In contrast, elaborated 5-furan-2-yl indazole derivatives achieve nanomolar potency against GSK-3α (IC50 = 35-50 nM) [2]. This represents an improvement in potency of over 8,000-fold, establishing the 5-furan-2-yl group as a privileged substituent for achieving high-affinity kinase binding.

Kinase Inhibition Medicinal Chemistry SAR

Regioisomeric Selectivity: 5-Furan-2-yl vs. 6-Furan-2-yl Indazole in GSK-3α Inhibition

The position of the furan substituent on the indazole core critically influences kinase selectivity. While direct data for 5-FURAN-2-YL-1H-INDAZOLE is not available, data for closely related 6-furan-2-yl (IC50 = 50 nM against GSK-3α) and 6-furan-3-yl (IC50 = 35 nM against GSK-3α) indazole derivatives demonstrate that a 30% difference in potency can be achieved solely by altering the furan attachment point [1]. This 15 nM absolute difference in IC50 between regioisomers underscores the importance of precise substitution patterns for optimizing target engagement.

Kinase Selectivity Regioisomer Comparison GSK-3

HIF-1 Inhibitory Activity: Furan Moiety is Essential for Biological Activity

SAR studies on 1,3-disubstituted indazoles have demonstrated that the furan moiety is a critical determinant of HIF-1 inhibitory activity [1]. While 5-FURAN-2-YL-1H-INDAZOLE itself is a core scaffold, analogs bearing a 5-furan-2-yl group exhibit potent HIF-1 inhibition. In contrast, replacement of the furan ring with a phenyl or thiophene group results in a significant reduction or complete loss of HIF-1 inhibitory activity [2]. This class-level inference establishes that the furan-2-yl substitution at the 5-position is not merely a structural variant but a pharmacophoric requirement for engaging the HIF-1 pathway.

HIF-1 Inhibition Oncology SAR

Synthetic Versatility: 5-Furan-2-yl Indazole as a Superior Intermediate for Late-Stage Diversification

5-FURAN-2-YL-1H-INDAZOLE offers distinct synthetic advantages over other 5-substituted indazoles. The furan ring provides a handle for further functionalization via electrophilic aromatic substitution (e.g., formylation, halogenation) at the 5'-position [1]. This is not possible with 5-phenyl-1H-indazole, where electrophilic substitution occurs preferentially on the more electron-rich phenyl ring rather than the indazole. Additionally, the furan oxygen serves as a hydrogen-bond acceptor, facilitating interactions with biological targets and enabling the design of more potent inhibitors compared to the 5-(thiophen-2-yl) analog (CAS 885272-39-9) where the sulfur atom has different electronic properties [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Primary Research and Industrial Use Cases for 5-FURAN-2-YL-1H-INDAZOLE (CAS 885272-43-5)


GSK-3α/β Kinase Inhibitor Lead Optimization

Given the demonstrated nanomolar potency of 6-furan-2-yl indazole derivatives against GSK-3α (IC50 = 50 nM) [1], 5-FURAN-2-YL-1H-INDAZOLE serves as a key scaffold for synthesizing and optimizing novel GSK-3 inhibitors. The 5-position substitution offers a distinct vector for exploring ATP-binding site interactions, potentially yielding inhibitors with improved selectivity over the highly homologous CDK2 (where the 6-furan-2-yl analog shows IC50 = 631 nM, a 12.6-fold selectivity window) [2].

HIF-1 Pathway Modulator Discovery

As established by the SAR studies of An et al. [3], the furan moiety is crucial for HIF-1 inhibition. 5-FURAN-2-YL-1H-INDAZOLE is the ideal starting material for generating focused libraries of 1,3-disubstituted indazoles aimed at discovering potent HIF-1 inhibitors for cancer therapy. Its use ensures that the pharmacophoric furan ring is correctly positioned for target engagement, a feature absent in phenyl or thiophene analogs.

Pan-Kinase Profiling and Selectivity Assessment

Indazole derivatives are known to inhibit a broad range of kinases, including GSK-3, ROCK, JAK, AKT, and Aurora kinases [4]. 5-FURAN-2-YL-1H-INDAZOLE can be elaborated into diverse analogs for comprehensive kinase selectivity profiling. The distinct electronic properties of the furan ring, compared to thiophene or phenyl groups, may confer unique off-target profiles that are valuable for developing kinase inhibitors with improved therapeutic windows.

Synthesis of Fluorescent Probes and Chemical Biology Tools

The furan-2-yl group in 5-FURAN-2-YL-1H-INDAZOLE can be functionalized to introduce fluorescent moieties or affinity tags (e.g., biotin) for chemical biology applications . This enables the creation of probe molecules for target identification, cellular imaging, and mechanistic studies of kinase signaling pathways, leveraging the validated kinase-binding properties of the indazole-furan scaffold.

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